7-Fluoro-6-iodo-1H-indazole
Overview
Description
7-Fluoro-6-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both fluorine and iodine atoms in the structure of this compound makes it a compound of interest for various chemical and biological studies .
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It is known that indazole derivatives interact with their targets, leading to changes at the molecular level that can result in various therapeutic effects .
Biochemical Pathways
Indazole derivatives are known to interact with various biochemical pathways, leading to downstream effects that can contribute to their therapeutic properties .
Result of Action
It is known that indazole derivatives can have various effects at the molecular and cellular level, contributing to their therapeutic properties .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-6-iodo-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-iodo-3-fluoroaniline as a starting material, which undergoes cyclization with hydrazine hydrate in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as ethanol or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Catalysts such as copper or palladium may be employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-6-iodo-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of halogen atoms allows for coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 7-fluoro-6-azido-1H-indazole .
Scientific Research Applications
7-Fluoro-6-iodo-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory drugs.
Biological Studies: The compound is studied for its interactions with various biological targets, such as enzymes and receptors.
Material Science: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
7-Fluoro-1H-indazole: Lacks the iodine atom, which may affect its reactivity and biological activity.
6-Iodo-1H-indazole: Lacks the fluorine atom, which can influence its chemical properties and interactions.
7-Chloro-6-iodo-1H-indazole: Similar structure but with chlorine instead of fluorine, leading to different reactivity and applications.
Uniqueness: The presence of both fluorine and iodine atoms in 7-Fluoro-6-iodo-1H-indazole makes it unique compared to its analogs.
Properties
IUPAC Name |
7-fluoro-6-iodo-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRUDPCLWFJJDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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